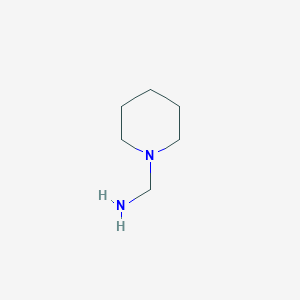

Aminomethylpiperidine

Descripción

Significance of Piperidine (B6355638) Ring Systems in Contemporary Chemical Science

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry and materials science. researchgate.netencyclopedia.pub This structural motif is found in numerous biologically active compounds, including a wide range of pharmaceuticals and alkaloids. researchgate.netencyclopedia.pubwisdomlib.org Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to molecules, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. researchgate.net The three-dimensional nature and conformational flexibility of the piperidine ring allow it to interact effectively with biological targets. wisdomlib.orgbohrium.com Consequently, piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubatamanchemicals.com Beyond pharmaceuticals, piperidine structures are also utilized in the agrochemical industry for creating herbicides and fungicides and in polymer chemistry. atamanchemicals.comchemimpex.com

Overview of Aminomethylpiperidine as a Foundational Chemical Entity in Academic Research

This compound serves as a crucial intermediate and a versatile building block in both academic and industrial chemical synthesis. chemimpex.com Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine in the aminomethyl substituent, allows for a wide range of chemical modifications. chemimpex.comchemimpex.com This dual reactivity makes it an essential component in the construction of more complex molecular architectures. Researchers utilize this compound in the development of novel compounds for various applications, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comchemimpex.com

Isomeric Forms of this compound and Their Distinct Research Relevance

This compound exists in three positional isomers: 2-aminomethylpiperidine, 3-aminomethylpiperidine, and 4-aminomethylpiperidine. The position of the aminomethyl group on the piperidine ring significantly influences the molecule's steric and electronic properties, leading to distinct applications in research.

2-Aminomethylpiperidine: This isomer is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com It is also employed in the development of ligands for catalysis, aiming to improve reaction rates and selectivity. chemimpex.comresearchgate.net In materials science, it is used to formulate specialty polymers, enhancing properties like flexibility and strength. chemimpex.com Furthermore, its ability to act as a ligand in coordination chemistry makes it valuable in the study of metal complexes, including those with potential anticancer properties. chemimpex.comnih.gov A notable application is in the synthesis of flecainide (B1672765) acetate, an antiarrhythmic drug. researchgate.net

3-Aminomethylpiperidine: Similar to its 2-substituted counterpart, 3-aminomethylpiperidine is a vital building block in pharmaceutical development, especially for drugs aimed at neurological disorders. chemimpex.comchemimpex.com It also finds use in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides. chemimpex.com In the realm of polymer chemistry, it contributes to the creation of specialty polymers for coatings and adhesives. chemimpex.com Its protected forms, such as (S)-1-CBZ-3-aminomethylpiperidine and (S)-1-N-Boc-3-aminomethylpiperidine, are widely used in medicinal chemistry as intermediates for synthesizing complex molecules, including enzyme inhibitors and receptor ligands. chemimpex.com

4-Aminomethylpiperidine: The 4-isomer is a trifunctional amine that serves as a building block for complex organic molecules and polymers. smolecule.comchemicalbook.com It is utilized in the synthesis of linear poly(amido amine)s, which can form micelles for controlled drug delivery. chemicalbook.com In biochemical research, it is used in assays to study enzyme interactions and protein binding. smolecule.comchemimpex.com For instance, it has been evaluated as a small molecule inhibitor of the CD4-gp120 binding, which is relevant in HIV research. chemicalbook.comsigmaaldrich.com Its derivatives are also explored for their potential as therapeutic agents targeting various biological pathways. smolecule.comsmolecule.com

Table 1: Isomeric Forms of this compound and Their Primary Research Applications

| Isomer | Key Research Applications |

| 2-Aminomethylpiperidine | Pharmaceutical synthesis (neurological disorders), catalysis, polymer chemistry, coordination chemistry. chemimpex.com |

| 3-Aminomethylpiperidine | Pharmaceutical synthesis (neurological disorders), agrochemical formulations, polymer chemistry (coatings, adhesives). chemimpex.comchemimpex.com |

| 4-Aminomethylpiperidine | Drug delivery systems (micelles), biochemical assays (enzyme inhibition), synthesis of complex organic molecules. smolecule.comchemicalbook.com |

| (Data from referenced sources) |

Contextualization within Modern Organic Synthesis and Chemical Biology

In modern organic synthesis, aminomethylpiperidines are valued for their role as versatile synthons. The strategic use of protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), on the nitrogen atoms allows for selective reactions at different sites of the molecule, enabling the construction of intricate molecular frameworks. chemimpex.comchemimpex.com For example, N-Boc protected aminomethylpiperidines are common intermediates in peptide synthesis and drug development. chemimpex.comchemimpex.com

In chemical biology, aminomethylpiperidines and their derivatives are employed as molecular probes to investigate biological processes. chemimpex.comchemimpex.com They are used to design and synthesize ligands for specific biological targets, such as receptors and enzymes, aiding in the elucidation of their functions and the discovery of new therapeutic agents. chemimpex.com The ability to introduce the this compound scaffold into bioactive molecules can significantly influence their pharmacological properties, making it a valuable tool for drug discovery and development. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

piperidin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-6-8-4-2-1-3-5-8/h1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMHTLOVZSDLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020890 | |

| Record name | Piperidin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-38-0 | |

| Record name | Piperidin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control

Established and Emerging Synthetic Pathways to Aminomethylpiperidine Isomers

The preparation of this compound isomers can be achieved through various synthetic routes, starting from a range of precursor molecules. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.

The most established route to 2-Aminomethylpiperidine is the catalytic hydrogenation of 2-cyanopyridine (B140075). This process typically occurs in one or two stages. In a two-step approach, 2-cyanopyridine is first hydrogenated to 2-aminomethylpyridine, which is then further reduced to 2-aminomethylpiperidine. google.com Alternatively, a single-stage process can be employed where 2-cyanopyridine is directly converted to the final product. google.com Cobalt-containing catalysts are particularly effective for this transformation, operating at high temperatures (120°C to 230°C) and pressures (10 to 45 MPa) to achieve good yields. google.com Other catalyst systems, such as rhodium on activated charcoal, have also been utilized for the second hydrogenation step. google.com

Another significant precursor is the bio-renewable compound 2,5-bis(aminomethyl)furan, which can be converted to 2-aminomethylpiperidine through selective hydrogenolysis. researchgate.net A distinct and stereospecific pathway begins with the naturally occurring amino acid lysine. Both (R)- and (S)-enantiomers of 2-aminomethylpiperidine can be synthesized from the corresponding (R)- or (S)-lysine. researchgate.netsinapse.ac.uk This method provides excellent stereochemical control.

Table 1: Comparison of Synthetic Routes to 2-Aminomethylpiperidine

| Precursor | Key Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Cyanopyridine | H₂, Cobalt-containing catalyst | High pressure/temperature; can be one-stage or two-stage process. | google.com |

| 2-Aminomethylpyridine | H₂, Rhodium/activated charcoal | Second step of a two-stage hydrogenation from 2-cyanopyridine. | google.com |

| (R)- or (S)-Lysine | Multi-step, involves aziridinium (B1262131) intermediate | Stereospecific synthesis of (R)- or (S)-enantiomers. | researchgate.netsinapse.ac.uk |

| 2,5-Bis(aminomethyl)furan | Selective hydrogenolysis | Utilizes a bio-renewable starting material. | researchgate.net |

The synthesis of 3-Aminomethylpiperidine often involves the construction of the piperidine (B6355638) ring from an acyclic precursor or the functionalization of a pre-existing piperidine ring. One patented method for preparing chiral 3-aminopiperidine derivatives involves the cyclization of dimethanesulfonate intermediates. For instance, (S)-2-((carbobenzoxy)amino)pentane-1,5-dimethanesulfonate can be cyclized with an amine under relatively mild conditions (50–70°C) to yield the protected piperidine ring with high enantiomeric excess.

Another approach is the resolution of racemic 3-aminopiperidine. A method has been described where racemic 3-aminopiperidine is reacted with D-mandelic acid to form diastereomeric salts, allowing for the separation of the (R)-enantiomer. google.com The resolved amine can then be converted to the desired product through a series of steps including protection, chemical transformation (Hofmann rearrangement), and deprotection. google.com An efficient method for synthesizing 3-amino piperidines also includes proline-catalyzed asymmetric α-amination followed by reductive amination. researchgate.net

Protocols for synthesizing 4-Aminomethylpiperidine often start with a 4-substituted piperidine derivative. One common strategy is the reductive amination of a 4-formylpiperidine-1-carboxylate, where the aldehyde is treated with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride to form the aminomethyl group. vulcanchem.com

Another route involves the chemical modification of a commercially available starting material like 1-Boc-4-piperidone. acs.org The synthesis can proceed through alkylation with ethyl 2-bromoacetate, followed by reduction of a protecting group (like Cbz) and a simultaneous intramolecular cyclization to form a spiro-intermediate, which is then converted to the target molecule. acs.org Additionally, 4-aminomethylpiperidine can be used as a deblocking agent in solid-phase peptide synthesis for the removal of the Fmoc protecting group. springernature.com

Table 2: Selected Synthetic Protocols for 3- and 4-Aminomethylpiperidine

| Isomer | Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| 3-Aminomethylpiperidine | Cyclization | (S)-2-((Cbz)amino)pentane-1,5-dimethanesulfonate | |

| 3-Aminomethylpiperidine | Resolution & Rearrangement | D-mandelic acid, Pivaloyl chloride, Sodium hypochlorite | google.com |

| 4-Aminomethylpiperidine | Reductive Amination | 4-Formylpiperidine-1-carboxylate, NH₃, NaBH₃CN | vulcanchem.com |

| 4-Aminomethylpiperidine | Multi-step from Piperidone | 1-Boc-4-piperidone, Ethyl 2-bromoacetate | acs.org |

Development of Stereoselective Syntheses for Chiral this compound Enantiomers

Accessing enantiomerically pure aminomethylpiperidines is critical for their application in pharmaceuticals. Research has focused on asymmetric catalysis and leveraging the chiral pool to achieve high stereochemical control.

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral amines. An efficient method for preparing enantiopure 1,2-diamines, including 2-aminomethyl and 3-amino piperidines, involves a proline-catalyzed asymmetric α-amination of aldehydes, followed by a reductive amination step. researchgate.net This organocatalytic approach provides the desired products in high yields and with good enantioselectivity. researchgate.net

The development of chiral ligands for metal-catalyzed reactions is another key area. For instance, chiral N,N-dialkyl-TsDPEN ligands have been synthesized and applied to the enantioselective addition of dialkylzinc reagents to aldehydes, a transformation that can be a key step in building chiral piperidine precursors. scilit.com Similarly, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine (B3025004) as a chiral auxiliary. acs.org Addition of organolithium reagents to the cyano group, followed by a diastereoselective reduction, yields substituted diamino alcohols with controlled stereochemistry. acs.org

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-lysine is an ideal precursor for the synthesis of (S)-2-aminomethylpiperidine, while D-lysine can be used for the (R)-enantiomer. researchgate.netsinapse.ac.uk

A practical and efficient route has been developed to synthesize the dihydrochloride (B599025) salts of both (R)- and (S)-2-aminomethylpiperidine from the corresponding enantiomers of lysine. researchgate.netsinapse.ac.uk A pivotal step in this synthetic sequence is the in situ formation of a chiral aziridinium ion. sinapse.ac.uk This intermediate then undergoes a stereoselective intramolecular ring-opening, which simultaneously forms the piperidinium (B107235) ring, ensuring the retention of stereochemistry from the starting amino acid. researchgate.netsinapse.ac.uk This strategy provides a reliable and scalable method to access these valuable chiral building blocks for asymmetric catalysis and pharmaceutical research. researchgate.netsinapse.ac.uk

Diastereoselective and Enantioselective Reductions

Achieving stereochemical control during the synthesis of this compound derivatives is paramount for their application in pharmaceuticals. Enantioselective and diastereoselective reductions are key strategies to produce optically pure compounds.

One effective method involves starting from chiral precursors. For instance, the dihydrochloride salts of (R)- and (S)-2-(aminomethyl)piperidine can be efficiently synthesized from (S)- or (R)-lysine, respectively. researchgate.net A critical step in this process is the in situ formation of an aziridinium ion, which then undergoes a stereoselective intramolecular ring-opening to form the piperidinium ring. researchgate.net

Organocatalysis offers another powerful route. An efficient method for creating 1,2-diamines involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. researchgate.net This methodology has been successfully applied to the synthesis of 2-aminomethylpiperidine with high yields and good enantioselectivity. researchgate.net For example, the α-amination of an aldehyde with dibenzyl azodicarboxylate (DBAD), catalyzed by proline, followed by a reductive amination and cyclization sequence, yields the desired chiral piperidine. researchgate.net

The use of chiral auxiliaries is also a well-established strategy. The asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been achieved using (-)-2-cyano-6-phenyloxazolopiperidine as a chiral auxiliary. acs.org Addition of lithium derivatives to the cyano group of this auxiliary creates an intermediate that can be diastereoselectively reduced. Subsequent hydrogenolysis removes the auxiliary to yield the chiral diamine product. acs.org

Table 1: Comparison of Enantioselective Synthetic Methods for this compound Derivatives

| Method | Chiral Source / Catalyst | Key Transformation | Typical Enantiomeric Excess (e.e.) | Reference |

| Chiral Pool Synthesis | (S)- or (R)-Lysine | Intramolecular aziridinium ring-opening | High (not specified) | researchgate.net |

| Organocatalysis | Proline | Asymmetric α-amination of aldehydes | Good | researchgate.net |

| Chiral Auxiliary | (-)-2-Cyano-6-phenyl oxazolopiperidine | Diastereoselective reduction of imino bicyclic intermediate | High (diastereoselective) | acs.org |

| Nucleophilic Cyclization | (S)-2-((Cbz)amino)pentane-1,5-dimethanesulfonate | Stereoretentive cyclization with primary amines | >98% |

Optimization of Reaction Conditions and Process Efficiency in this compound Production

The transition from laboratory-scale synthesis to industrial production necessitates a focus on optimizing reaction conditions to improve efficiency, yield, and safety while reducing costs and environmental impact. vulcanchem.com

Key parameters for optimization include the choice of catalyst, solvent, temperature, and pressure. For instance, the production of 2-aminomethylpiperidine from 2-cyanopyridine via hydrogenation is highly dependent on the catalyst and reaction conditions. Cobalt-based catalysts, particularly those with 40–60% cobalt supported on kieselguhr, have been shown to achieve yields as high as 61.6% under optimized pressures (3.0–25 MPa) and temperatures (50–180°C). Similarly, in the synthesis of related compounds, nickel-based catalysts on supports like γ-Al2O3 have been optimized for reductive amination processes, achieving high yields at specific temperatures and catalyst loadings. researchgate.net

The development of continuous flow chemistry represents a significant advancement over traditional batch processing for industrial-scale production. smolecule.com Flow systems offer superior control over reaction parameters, leading to enhanced reproducibility, higher yields, and improved purity. smolecule.com A continuous-flow electrochemical method for N-formylpiperidine methoxylation, a related transformation, achieved an 89% yield with a residence time of just 12 minutes, far surpassing batch methods. smolecule.com Adopting such systems for this compound synthesis could significantly reduce energy consumption and reaction times while enabling real-time process monitoring. smolecule.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives

| Parameter | Batch System | Flow System | Reference |

| Yield (%) | 68 | 85 | smolecule.com |

| Reaction Time (h) | 6 | 0.5 | smolecule.com |

| Purity (%) | 92 | 98 | smolecule.com |

| Process Control | Limited | Precise | smolecule.com |

| Scalability | Difficult | Straightforward | smolecule.com |

Protection Group Strategies and Their Impact on this compound Synthesis

Given that this compound contains two distinct amine functional groups (a primary amine on the methyl substituent and a secondary amine within the piperidine ring), the use of protecting groups is essential for achieving regioselectivity in complex, multi-step syntheses. thieme-connect.de The choice of protecting group strategy is critical as it impacts reaction compatibility, yields, and the ease of final product isolation. vulcanchem.comthieme-connect.de

Commonly used amine-protecting groups in this context include tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). vulcanchem.com

Boc Group: The tert-butoxycarbonyl group is widely used due to its stability under many reaction conditions and its facile removal under mild acidic conditions (e.g., using trifluoroacetic acid (TFA)). chemimpex.commdpi.com 2-(N-Boc-aminomethyl)piperidine is a key intermediate that allows for selective modification at the ring nitrogen without affecting the protected primary amine. chemimpex.comacs.org

Cbz Group: The carbobenzyloxy group is another prevalent protecting group. It is stable to a wide range of reagents but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a Palladium on carbon catalyst), a method that is orthogonal to the acid-labile Boc group. This orthogonality is crucial in complex syntheses requiring selective deprotection of different amines. For example, the Cbz group can be used to protect the exocyclic amine while the ring nitrogen is functionalized, or vice-versa.

Fmoc Group: The 9-fluorenylmethoxycarbonyl group is notable for being base-labile, typically removed using a secondary amine like piperidine itself. scielo.org.mxgoogle.com While more common in solid-phase peptide synthesis (SPPS), its orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups makes it a valuable option in solution-phase synthesis for complex targets. thieme-connect.descielo.org.mx

The selection of a protecting group must be carefully planned. It can influence the steric environment of the molecule, potentially affecting the efficiency of subsequent coupling reactions. thieme-connect.de Furthermore, the conditions required for deprotection must be compatible with other functional groups present in the molecule to prevent undesired side reactions. mdpi.com For example, in a synthesis involving both Boc and Cbz groups, one can be selectively removed in the presence of the other, allowing for sequential functionalization of the different amine positions.

Table 3: Overview of Common Amine Protecting Groups in this compound Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Characteristics | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Mild Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis; acid-labile. | chemimpex.commdpi.com |

| Carbobenzyloxy | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed by reduction. | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Base-labile; orthogonal to Boc and Cbz. | scielo.org.mxgoogle.com |

Aminomethylpiperidine As a Pivotal Synthetic Intermediate and Building Block

General Utility in Complex Organic Synthesis

The fundamental structure of aminomethylpiperidine, especially the piperidine (B6355638) ring, is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals. researchgate.netresearchgate.net Consequently, this compound and its derivatives are extensively used as starting materials and intermediates for constructing biologically active compounds.

Researchers leverage the dual amine functionality for various transformations. The primary aminomethyl group can readily undergo reactions like acylation, alkylation, and Schiff base formation, while the secondary amine of the piperidine ring can be functionalized or protected, often with a tert-butyloxycarbonyl (Boc) group, to direct reactivity. uniupo.it This strategic functionalization allows chemists to build complex molecular architectures. For instance, derivatives of 4-aminomethylpiperidine have been synthesized and investigated for their potential as analgesics by targeting the μ-opioid receptor. researchgate.net In the field of neuroscience, analogues of 3- and 4-aminomethylpiperidine have been synthesized as potential cognition-enhancers. acs.orgsmolecule.com Furthermore, these intermediates are instrumental in developing inhibitors for enzymes like aspartic acid protease and Kinesin spindle protein, which are targets in antiviral and cancer research. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound

| This compound Isomer | Synthesized Compound Class/Molecule | Potential Application | Source(s) |

|---|---|---|---|

| 4-Aminomethylpiperidine | Novel piperidine derivatives | Analgesics (μ-opioid receptor modulators) | , researchgate.net |

| 3- & 4-Aminomethylpiperidine | Analogues of DM235 (sunifiram) | Cognition-enhancers | acs.org, smolecule.com |

| 4-Aminomethylpiperidine (Boc-protected) | Orally active antagonists | Platelet-activating factor antagonists | researchgate.net |

| 4-Aminomethylpiperidine (Boc-protected) | Enzyme inhibitors | Aspartic acid protease and Kinesin spindle protein inhibitors | researchgate.net |

| 2-Aminomethylpiperidine | (2S)-1-(Arylacetyl)-2-(aminomethyl)piperidine derivatives | Selective κ-opioid receptor ligands | uniupo.it |

| 2-Aminomethylpiperidine | Pentadentate Ligands | Chelating agents for Mn(II) complexation in MRI contrast agents | wikipedia.org |

Integration into Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency in rapidly generating molecular complexity. The bifunctional nature of this compound makes it a suitable candidate for such reactions. While specific, named MCRs directly employing this compound are not extensively documented in mainstream literature, its structural motifs are found in products of MCRs, and its functional groups are analogous to those used in well-known MCRs like the Ugi reaction. vulcanchem.commdpi.com

The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide product. mdpi.comsigmaaldrich.com The primary amine of this compound could readily serve as the amine component in such a reaction, allowing for the rapid assembly of complex peptide mimetics built upon the piperidine scaffold. uniupo.itwhiterose.ac.uk Adaptations of MCRs, such as the condensation of ketones, ethyl cyanoacetate, and ammonia (B1221849) (related to the Guareschi-Thorpe reaction), have been used to create precursors for functionalized piperidines, showcasing a pathway that could be adapted for this compound derivatives. researchgate.net The potential to use this compound in MCRs offers a streamlined route to diverse chemical libraries for drug discovery and materials science.

Construction of Bridged and Spirocyclic Systems Utilizing this compound

The creation of three-dimensional molecular architectures, such as bridged and spirocyclic systems, is a key goal in modern drug discovery to explore new chemical space. Spirocycles, which contain two rings connected by a single common atom, are particularly valuable scaffolds due to their conformational rigidity. researchgate.net

The synthesis of spiropiperidines can be achieved by forming a new ring onto a pre-existing piperidine or by constructing the piperidine ring onto another cyclic system. researchgate.net While direct examples detailing the use of this compound as the foundational unit for these complex structures are specialized, the synthesis of spirocycles often involves intermediates derived from piperidine precursors like 1-Boc-4-piperidone. researchgate.net For instance, specialized stannylated aminomethyl piperidine (SnAP) reagents have been developed for the one-step synthesis of C-substituted spirocyclic morpholines. Furthermore, synthetic strategies like intramolecular ring expansions, such as those involving aziridinium (B1262131) intermediates, can be employed to construct piperidine-containing bicyclic systems. beilstein-journals.org The functional handles on this compound provide synthetic entry points for intramolecular cyclizations that could lead to the formation of bridged or spirocyclic frameworks. nih.gov

Role in the Synthesis of Advanced Functional Materials and Specialty Chemicals

Beyond its role in medicinal chemistry, this compound is a valuable building block for advanced functional materials and specialty chemicals. Its ability to act as a ligand, a linker, or a monomer has led to its use in materials science and polymer chemistry. chemimpex.com

4-(Aminomethyl)piperidine (4-AMP) has been used as a trifunctional amine for the preparation of linear and hyperbranched poly(amido amine)s. uniupo.it These polymers can self-assemble into micelles, which are explored as nanovehicles for the controlled delivery of drugs or for gene delivery. uniupo.it In the realm of materials science, 4-AMP can also serve as a linker for synthesizing dendron-OMS (organo-metallic silicate) hybrids, which have shown potential catalytic properties. uniupo.it The compound's derivatives are also utilized in the production of polymer additives and surfactants. chemimpex.com In coordination chemistry, the aminomethyl and piperidine nitrogen atoms can coordinate with metal ions, making 2-aminomethylpiperidine a useful ligand in the development of catalysts and for creating metal complexes with specific properties, such as those studied for magnetic resonance imaging (MRI). chemimpex.comuniupo.itwikipedia.org

Table 2: Applications of this compound in Functional Materials and Specialty Chemicals

| Application Area | Role of this compound | Resulting Material/Chemical | Source(s) |

|---|---|---|---|

| Polymer Chemistry | Trifunctional amine monomer | Linear and hyperbranched poly(amido amine)s | uniupo.it |

| Drug/Gene Delivery | Monomer for polymer synthesis | pH- and redox-responsive micelles for controlled delivery | uniupo.it |

| Catalysis | Linker molecule | Dendron-OMS (organo-metallic silicate) hybrids | uniupo.it |

| Coordination Chemistry | Pentadentate ligand | Mn(II) complexes for potential MRI contrast agents | wikipedia.org |

| Industrial Chemicals | Building block | Polymer additives and surfactants | chemimpex.com |

| Zeolite Synthesis | Organic structure-directing agent | Germanium oxide hydroxide (B78521) 3D net zeotypes | uniupo.it |

Design, Synthesis, and In Depth Characterization of Aminomethylpiperidine Derivatives and Analogues

Rational Design Principles for Aminomethylpiperidine Derivatives

The rational design of this compound derivatives involves a multifaceted approach, considering the strategic modification of various parts of the molecule to optimize its interaction with biological targets.

The nitrogen atom within the piperidine (B6355638) ring presents a key site for strategic modification. Protecting this nitrogen with groups like the tert-butoxycarbonyl (Boc) group is a common strategy. This enhances the compound's stability and modulates its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com For instance, 1-Boc-4-(aminomethyl)piperidine is a widely used building block in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

The introduction of various substituents on the piperidine nitrogen can also significantly influence the biological activity of the resulting derivatives. Studies have shown that incorporating groups like N-propyl and N-diethyl can lead to potent derivatives with specific biological activities.

The aminomethyl group is another critical site for functionalization, allowing for the introduction of a wide array of chemical moieties. This diversification is crucial for exploring the structure-activity relationships of this compound derivatives. The amine functionality is pivotal in the development of new therapeutic agents, and its modification can lead to compounds with improved efficacy and targeting capabilities. chemimpex.com

Functionalization at this position can be achieved through various chemical reactions, enabling the attachment of different functional groups. This allows for the synthesis of a diverse library of compounds, which can then be screened for desired biological activities. For example, this approach is utilized in bioconjugation processes to attach biomolecules to drugs. chemimpex.com

Research has demonstrated that the position of substituents on the piperidine ring strongly influences biological activity. For instance, in some series of compounds, 1,3-substituted piperidine rings have shown better activity than their 1,4-substituted counterparts. nih.gov The addition of even small functional groups, such as a methyl group, can significantly alter the compound's affinity and selectivity for its target. nih.gov For example, a 4-methyl substituent can produce high inhibition for specific enzymes. nih.gov

Furthermore, the stereochemistry of these substituents is also a crucial factor. The cis and trans isomeric forms of 2,5-disubstituted piperidine derivatives have been shown to exhibit differential activity, with the cis-isomer displaying more potent and selective activity in certain cases. nih.gov

| Modification Site | Strategy | Example | Impact |

| Piperidine Nitrogen | Protection with Boc group | 1-Boc-4-(aminomethyl)piperidine | Enhanced stability and controlled reactivity chemimpex.com |

| Piperidine Nitrogen | Introduction of alkyl groups | N-propyl, N-diethyl derivatives | Potent biological activity |

| Aminomethyl Group | Functionalization | Attachment of various moieties | Diversification for structure-activity relationship studies chemimpex.com |

| Piperidine Ring | Positional substitution | 1,3- vs. 1,4-substitution | Influence on biological activity nih.gov |

| Piperidine Ring | Introduction of small groups | 4-methyl substituent | High enzyme inhibition nih.gov |

| Piperidine Ring | Stereochemistry | cis- vs. trans-isomers | Differential biological activity nih.gov |

Advanced Synthetic Approaches for Derivative Formation

The synthesis of complex this compound derivatives often requires sophisticated and efficient chemical strategies. The following subsections highlight some of the advanced methods employed in their formation.

Acylation and alkylation are fundamental reactions in organic synthesis that are frequently used to modify the this compound scaffold. These reactions, often carried out under Friedel-Crafts conditions, allow for the introduction of acyl and alkyl groups, respectively. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.com

Friedel-Crafts Acylation involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com This reaction leads to the formation of a ketone and is advantageous because it does not typically undergo the rearrangements that can plague Friedel-Crafts alkylation. masterorganicchemistry.comorganicchemistrytutor.com

Friedel-Crafts Alkylation , on the other hand, introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com However, this reaction is prone to carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgyoutube.com

| Reaction | Reagents | Electrophile | Key Features |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acylium ion | No carbocation rearrangements masterorganicchemistry.comorganicchemistrytutor.com |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Carbocation | Prone to rearrangements and polyalkylation libretexts.orgyoutube.com |

Reductive amination is a powerful and versatile method for the synthesis of amines, including complex this compound derivatives. researchgate.netwikipedia.org This reaction involves the conversion of a carbonyl group (an aldehyde or a ketone) to an amine through an intermediate imine. wikipedia.org

The process is typically a one-pot reaction where the carbonyl compound, an amine, and a reducing agent are combined. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice. researchgate.net This method is widely used in medicinal chemistry due to its efficiency and the ability to be performed under mild conditions. wikipedia.org

Reductive amination can be used for both intramolecular and intermolecular reactions. The intramolecular version is particularly useful for the synthesis of cyclic amines, such as piperidines. researchgate.net For instance, the double reductive amination of a dicarbonyl compound can lead to the formation of polyhydroxypiperidines. researchgate.net

Schiff Base Synthesis and Their Derivatives

The synthesis of Schiff bases, characterized by the azomethine (-CH=N-) functional group, is a fundamental transformation in organic chemistry, typically achieved through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. dergipark.org.trresearchgate.net This reaction is a versatile method for creating a wide array of derivatives from this compound.

The general synthetic route involves the reaction of this compound with various aldehydes. For instance, new Schiff bases have been synthesized by reacting 4-aminomethylpiperidine with different aldehyde derivatives. ijacskros.com The reaction is commonly carried out by stirring an equimolar mixture of the this compound and the respective aldehyde in a suitable solvent, such as methanol. ijacskros.com The formation of the imine bond can be facilitated by the addition of a catalytic amount of an acid, like glacial acetic acid, and heating the reaction mixture. ijacskros.com The progress of the reaction can be monitored, and upon completion, the resulting Schiff base derivatives are isolated, purified, and characterized. ijacskros.comjptcp.com

The formation of the Schiff base is confirmed by the disappearance of the signals corresponding to the amino group (-NH2) of the this compound and the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of δ 8.12-8.15 ppm. ijacskros.com The synthesis of Schiff bases from aliphatic aldehydes can sometimes lead to less stable and readily polymerizable products, whereas those derived from aromatic aldehydes with a conjugated system tend to be more stable. dergipark.org.tr

The table below summarizes a representative synthesis of a Schiff base derivative of 4-aminomethylpiperidine.

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Conditions | Product |

| 4-aminomethylpiperidine | 4-bromobenzaldehyde | Methanol | Glacial Acetic Acid | Stirred for 6-7 hours at 60-70°C | 4-bromo-N-((piperidin-4-yl)methyl)benzaldimine |

Cross-Coupling Reactions and Other C-N Bond Formations

The formation of a carbon-nitrogen (C-N) bond is a cornerstone of many organic syntheses, particularly in the preparation of pharmaceuticals and functional materials. nih.gov Cross-coupling reactions have emerged as powerful tools for the construction of C-N bonds, offering a direct route to connect amine-containing molecules like this compound to various organic fragments.

One of the most prominent methods for C-N bond formation is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction facilitates the coupling between amines and aryl halides. tcichemicals.com This methodology is broadly applicable for introducing amino groups to aromatic systems and can be adapted for the synthesis of this compound derivatives. tcichemicals.com The reaction typically involves a palladium catalyst, a suitable ligand, and a strong base to facilitate the coupling process.

Beyond traditional cross-coupling, other methods for C-N bond formation are also relevant. Reductive amination, for example, provides an alternative route to synthesize higher-order amines. This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. nih.gov A continuous-flow method has been developed for C-N bond formation that employs a DIBAL-H mediated selective ester reduction followed by a reductive amination step. nih.govresearchgate.net Such methods can be instrumental in the synthesis of complex this compound derivatives.

The table below outlines key C-N bond formation reactions applicable to this compound.

| Reaction Type | Key Reagents | Substrates for this compound | Description |

| Buchwald-Hartwig Cross-Coupling | Palladium catalyst, ligand, strong base | Aryl halides, aryl triflates | Forms a C(aryl)-N bond, directly coupling the this compound to an aromatic ring. tcichemicals.com |

| Reductive Amination | Carbonyl compound (aldehyde/ketone), reducing agent (e.g., H₂/catalyst) | Aldehydes, ketones | Forms a new C-N bond via an imine intermediate, leading to a more substituted amine. nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive tool for the analysis of molecular structures, particularly for identifying functional groups. mdpi.comamericanpharmaceuticalreview.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" spectrum for a given compound. americanpharmaceuticalreview.com

The FTIR and FT-Raman spectra of 4-aminomethylpiperidine have been recorded and analyzed in detail. nih.govresearchgate.net The vibrational wavenumbers, infrared intensities, and Raman scattering activities have been determined both experimentally and through theoretical calculations using methods like Density Functional Theory (DFT). nih.govresearchgate.net This detailed analysis allows for the assignment of specific vibrational modes to the various functional groups within the molecule.

In the analysis of this compound derivatives, vibrational spectroscopy can confirm the successful synthesis of new compounds. For example, in the formation of Schiff bases, the characteristic stretching vibrations of the C=N (imine) group would appear in the spectrum, while the bands associated with the primary amine of the starting material would diminish or disappear. The various vibrational modes of the piperidine ring and the methylene groups, such as stretching, bending, rocking, and wagging, can also be identified and analyzed. researchgate.net Spectroscopic analysis can also provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov

The table below presents some key vibrational frequencies for 4-aminomethylpiperidine.

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) |

| N-H stretching | -NH₂ | ~3400-3300 |

| C-H stretching | -CH₂- | ~2950-2850 |

| N-H bending | -NH₂ | ~1650-1580 |

| C-N stretching | C-N | ~1250-1020 |

| Piperidine ring vibrations | C-C, C-N | Various |

Note: The exact wavenumbers can vary based on the specific derivative and experimental conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. For 4-aminomethylpiperidine, the ¹H NMR spectrum shows distinct signals for the protons on the piperidine ring, the aminomethyl group, and the N-H protons. chemicalbook.com The chemical shifts (δ) and coupling constants (J) of these signals provide valuable information about the structure. For example, the formation of a Schiff base derivative is confirmed by the disappearance of the -NH₂ proton signals and the appearance of a new signal for the -CH=N- proton. ijacskros.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com The ¹³C NMR spectrum of an this compound derivative will show distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms in the piperidine ring are influenced by the substituents on the nitrogen and the ring itself. researchgate.net

¹⁷O NMR spectroscopy , while less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide valuable insights into the electronic environment of oxygen atoms. In the context of this compound derivatives, it could be used to study complexes with oxygen-containing ligands or counter-ions. For instance, ¹⁷O NMR has been used in conjunction with ¹H NMR to study the coordination of water molecules in Mn(II) complexes of this compound-based ligands. nih.gov

The following table provides representative ¹H NMR spectral data for 4-(aminomethyl)piperidine.

| Assignment | Chemical Shift (δ, ppm) |

| Protons on C2 and C6 of piperidine ring (axial and equatorial) | ~3.08 and ~2.59 |

| Protons on C3 and C5 of piperidine ring (axial and equatorial) | ~1.71 and ~1.09 |

| Proton on C4 of piperidine ring | ~1.41 |

| Protons of the aminomethyl group (-CH₂-) | ~2.56 |

| Protons of the amino group (-NH₂) | Variable |

Note: Chemical shifts are typically referenced to an internal standard like TMS and can vary depending on the solvent and other experimental conditions. chemicalbook.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it ideal for studying this compound and its derivatives. nih.gov

In an ESI-MS experiment, the analyte is ionized, typically by protonation to form [M+H]⁺ ions, and the mass-to-charge ratio (m/z) of these ions is measured. This provides a precise determination of the molecular weight of the compound. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. nih.gov The fragmentation pattern is highly dependent on the structure of the molecule and can be used to deduce its connectivity. libretexts.org For piperidine-containing compounds, fragmentation often involves cleavages of the piperidine ring and the substituents attached to it. nih.govresearchgate.net The analysis of fragmentation patterns can help to distinguish between isomers and to confirm the structure of newly synthesized derivatives. scielo.br

The table below illustrates a hypothetical fragmentation analysis for a simple this compound derivative.

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss | Structural Information Gained |

| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) | Loss of the amino group from the aminomethyl side chain. |

| [M+H]⁺ | [M+H - C₅H₁₀N]⁺ | Piperidine fragment | Cleavage of the bond connecting the aminomethyl group to the piperidine ring. |

| [M+H]⁺ | Various smaller fragments | Alkenes, smaller amines | Ring opening and subsequent fragmentation of the piperidine ring. |

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. mdpi.com From this diffraction data, a detailed model of the crystal structure can be constructed.

For this compound derivatives, SCXRD can be used to unambiguously confirm the molecular structure, including the stereochemistry of chiral centers. It can also reveal details about the conformation of the piperidine ring (e.g., chair conformation) and the orientation of substituents. Furthermore, SCXRD provides valuable insights into the packing of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the solid-state properties of the material. ncl.ac.uk The crystal structures of salts of (R)- and (S)-2-(aminomethyl)piperidine have been determined, providing detailed structural information for these compounds. researchgate.net

The table below summarizes the type of information that can be obtained from a single-crystal X-ray diffraction study of an this compound derivative.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | The distances and geometries of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Computational Chemistry and Theoretical Investigations of Aminomethylpiperidine

Quantum Chemical Calculations (Density Functional Theory (DFT), Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the molecular structure and electronic properties of chemical compounds. For aminomethylpiperidine, particularly the 4-aminomethylpiperidine (4AMP) isomer, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been employed to provide detailed theoretical insights. nih.gov The HF method is a foundational ab initio approach, while DFT, particularly using the B3LYP functional, is a popular method that includes electron correlation effects, often leading to results that align well with experimental data for a reasonable computational cost. nih.govresearchgate.net These computational studies are typically performed using extensive basis sets, such as 6-311+G(d,p), to ensure a high degree of accuracy in the calculations. nih.gov

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 4-aminomethylpiperidine, the equilibrium geometrical parameters and various bonding features have been calculated using both HF and DFT (B3LYP) methods with the 6-311+G(d,p) basis set. nih.gov This process systematically alters the molecule's geometry to find the configuration with the lowest possible energy, which corresponds to the most stable structure.

Conformational analysis is crucial for flexible molecules like this compound, which contains a piperidine (B6355638) ring. The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. researchgate.net Computational studies on derivatives have explored different conformers, such as those arising from the ring pucker of the piperidine moiety, to identify the global minimum energy structure. researchgate.net The optimization of 4-aminomethylpiperidine confirms a stable chair conformation for the piperidine ring, and the calculations provide precise values for bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Optimized Geometrical Parameters (Illustrative) This table illustrates typical parameters obtained from DFT/B3LYP calculations for a molecule like this compound. The exact values are specific to the computational study.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (ring) | ~1.46 Å |

| C-C (ring) | ~1.53 Å | |

| C-N (side chain) | ~1.47 Å | |

| Bond Angle | C-N-C (ring) | ~111° |

| H-N-H (amino) | ~106° | |

| Dihedral Angle | C-C-C-C (ring) | ~55-60° |

Note: Data is illustrative of typical outputs from geometry optimization calculations.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are used to predict these spectra by calculating the vibrational frequencies and their corresponding intensities. For 4-aminomethylpiperidine, theoretical vibrational wavenumbers, infrared intensities, and Raman scattering activities were calculated using the HF and B3LYP/6-311+G(d,p) methods. nih.gov

The interpretation of the complex experimental spectra is greatly aided by these theoretical calculations. A detailed assignment of the observed vibrational bands to specific molecular motions (like stretching, bending, or rocking) is achieved through Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) calculations. nih.govbiointerfaceresearch.com Studies consistently show that the vibrational frequencies calculated with the B3LYP method, after being adjusted by a scaling factor to account for anharmonicity, show excellent agreement with the experimentally recorded FT-IR and FT-Raman spectra. biointerfaceresearch.comnih.gov

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for 4-Aminomethylpiperidine (Illustrative) This table demonstrates the typical correlation between experimental and scaled theoretical frequencies for key functional groups.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP) |

| N-H Stretching (amino) | ~3400 | ~3400 | ~3405 |

| C-H Stretching | ~2950 | ~2950 | ~2948 |

| N-H Bending (amino) | ~1600 | - | ~1605 |

| C-N Stretching | ~1100 | ~1100 | ~1102 |

Note: Data is illustrative. Calculated values are typically scaled to better match experimental results.

Electronic Structure and Reactivity Analysis

Beyond molecular structure, computational chemistry offers powerful tools to analyze the electronic distribution and predict the chemical reactivity of a molecule. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of the molecule's electronic characteristics.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. schrodinger.comyoutube.com

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Indicates chemical reactivity; a smaller gap implies higher reactivity. |

The analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from the donor to the acceptor orbital. cwejournal.org For 4-aminomethylpiperidine, NBO analysis has confirmed the presence of intramolecular hydrogen bonds, significant electron delocalization, and steric effects that influence its structure and stability. nih.gov These hyperconjugative interactions lead to a more stable molecular system. researchgate.net

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative) This table illustrates the type of data generated from an NBO analysis, showing the stabilization energy from the delocalization of electrons.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | σ(C-H) | High |

| σ(C-C) | σ(C-N) | Moderate |

| σ(C-H) | σ*(C-C) | Low |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. The energy values quantify the stabilizing effect of electron delocalization.*

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.dewolfram.com Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP analysis can predict the most reactive parts of the molecule. researchgate.net The nitrogen atoms of the piperidine ring and the primary amino group possess lone pairs of electrons, creating regions of high negative electrostatic potential. These areas are therefore the most likely sites for interactions with electrophiles, such as protonation. Conversely, the hydrogen atoms attached to the nitrogen atoms are electron-deficient, representing positive potential regions that could engage in hydrogen bonding with nucleophilic species.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or property descriptors of a set of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the molecular features that are crucial for a desired biological effect.

In a study focused on furan-pyrazole piperidine derivatives as potential inhibitors of the Akt1 enzyme, a key target in cancer therapy, QSAR models were developed to elucidate the relationship between the chemical structures and their inhibitory activities. researchgate.netwuxiapptec.com The models were established using multiple linear regression (MLR) based on three-dimensional (3D) and 2D autocorrelation descriptors selected by a genetic algorithm (GA). researchgate.net

The robustness, stability, and predictive power of these QSAR models were rigorously evaluated through both internal and external validation methods. The statistical significance of the models is highlighted by several key parameters. For instance, one of the developed models showed a high correlation coefficient () ranging from 0.742 to 0.832 and a leave-one-out cross-validation coefficient () between 0.684 and 0.796. researchgate.net The F-statistic values for these models were in the range of 32.283 to 57.578, indicating a statistically significant relationship between the descriptors and the biological activity. researchgate.net

The descriptors identified in these models provide insight into the structural requirements for potent Akt1 inhibition. They can quantify various aspects of the molecular structure, such as shape, size, and electronic properties, that influence the interaction with the target enzyme. By understanding these relationships, medicinal chemists can prioritize the synthesis of novel this compound derivatives with potentially enhanced therapeutic activity.

Table 1: Statistical Parameters of a QSAR Model for Furan-Pyrazole Piperidine Derivatives

| Parameter | Value Range | Description |

|---|---|---|

| (r^2) | 0.742 - 0.832 | Coefficient of determination, indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| (Q^2_{LOO}) | 0.684 - 0.796 | Leave-one-out cross-validation coefficient, a measure of the predictive ability of the model. |

| RMSE | 0.247 - 0.299 | Root Mean Square Error, the standard deviation of the residuals (prediction errors). |

| F-statistic | 32.283 - 57.578 | A statistical test to determine if there is a significant relationship between the variables. |

| (r^2_{y-random}) | 0.049 - 0.080 | Y-randomization coefficient, used to check for chance correlation. |

This table presents a summary of the statistical validation parameters for the QSAR models developed for a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for understanding how a ligand, such as a molecule containing the this compound scaffold, might interact with a biological target, typically a protein or enzyme.

A notable example of the application of these techniques is the study of novel derivatives of 4-aminomethyl piperidine as potential analgesics targeting the µ-opioid receptor (µ-OR), a key player in pain management. researchgate.net In this research, molecular docking was employed to elucidate the binding affinities and modes of interaction of the synthesized piperidine derivatives with the µ-OR. researchgate.net

The docking studies revealed that these novel derivatives exhibited remarkable binding scores, with binding affinities ranging from -8.13 to -13.37 kcal/mol. researchgate.net These values indicate strong and favorable interactions with the receptor. The simulations showed that the compounds effectively fit within the binding pocket of the receptor's transmembrane helices. researchgate.net

Specific amino acid residues within the µ-OR were identified as being crucial for the binding of these this compound derivatives. The key interacting residues included Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322. researchgate.net The interactions with these residues, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stabilization of the ligand-receptor complex and are believed to be essential for the observed analgesic activity. These computational insights provide a structural basis for the observed biological activity and can guide the design of new derivatives with improved affinity and selectivity for the µ-opioid receptor.

Table 2: Molecular Docking Results of 4-Aminomethyl Piperidine Derivatives with the µ-Opioid Receptor

| Compound Series | Binding Affinity Range (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Novel 4-Aminomethyl Piperidine Derivatives | -8.13 to -13.37 | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 |

This table summarizes the binding affinities and key amino acid residues involved in the interaction of novel 4-aminomethyl piperidine derivatives with the µ-opioid receptor, as determined by molecular docking simulations. researchgate.net

Studies on Non-covalent Interactions (e.g., Hydrogen Bonding, Reduced Density Gradient (RDG) Analysis)

Non-covalent interactions (NCIs) play a fundamental role in determining the three-dimensional structure, stability, and function of molecules and their complexes. These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in ligand-receptor binding. Computational methods such as Reduced Density Gradient (RDG) analysis provide a powerful means to visualize and characterize these weak interactions in real space.

RDG analysis is based on the electron density (ρ) and its gradient (∇ρ). A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) can distinguish between different types of non-covalent interactions.

In a theoretical investigation of a bis(4-piperidinonium ethyl ketal) oxalate (B1200264) compound, Hirshfeld surface analysis and other computational methods were used to explore the non-covalent interactions that stabilize the crystal structure. researchgate.net The study highlighted the importance of O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as C-H···π interactions. researchgate.net

A related technique, Non-Covalent Interaction (NCI) plot analysis based on the RDG, allows for the visualization of these interactions. In these plots, large, green-colored surfaces typically indicate weak, delocalized van der Waals interactions. Blue surfaces signify stronger, attractive interactions such as hydrogen bonds, while red surfaces denote repulsive steric clashes.

For instance, in the analysis of a charge-transfer complex, RDG isosurfaces revealed a blue ring between specific atoms, which was indicative of a hydrogen bond. mdpi.com Green-brown areas between other atoms suggested the presence of strong van der Waals interactions. mdpi.com These visualizations provide a clear and intuitive picture of the non-covalent forces at play within a molecular system containing a piperidine moiety, offering valuable insights into the factors that govern its structure and interactions.

Table 3: Interpretation of RDG-NCI Plot Colors

| Color | Sign(λ₂)ρ Value | Type of Interaction |

|---|---|---|

| Blue | Negative | Strong attractive (e.g., Hydrogen Bonds) |

| Green | Near Zero | Weak attractive (e.g., van der Waals) |

| Red | Positive | Strong repulsive (e.g., Steric Clashes) |

This table provides a general guide to interpreting the color-coding used in RDG-NCI plots for the visualization of non-covalent interactions.

Applications of Aminomethylpiperidine in Preclinical Research and Chemical Biology

The aminomethylpiperidine moiety is a significant structural unit in the fields of medicinal chemistry and chemical biology. Its presence in a molecule can confer desirable physicochemical and pharmacological properties, making it a valuable component in the design of novel therapeutic agents and chemical probes. This article explores the preclinical and research applications of this compound, focusing on its role as a versatile scaffold in drug discovery and as a ligand in coordination chemistry.

Applications in Materials Science and Catalysis Research

Utilization in Polymer Chemistry and Advanced Materials

The bifunctional nature of aminomethylpiperidine makes it a compelling monomer and additive in the synthesis of polymers. It can be integrated into polymer backbones or used as a modifying agent to impart specific properties to materials, leading to the development of advanced polymers with tailored characteristics.

This compound isomers are utilized in the formulation of specialty polymers, where they contribute to the enhancement of key physical properties. chemimpex.com When incorporated into polymer matrices, these compounds can influence the intermolecular forces and chain mobility, thereby modifying characteristics such as flexibility and strength. chemimpex.com For instance, 2-(Aminomethyl)piperidine is noted for its role in producing high-performance materials by improving these mechanical properties. chemimpex.com Similarly, 4-(Aminomethyl)piperidine (4-AMP) is used to prepare linear poly(amido amine)s, which are functional polymers capable of forming micelles for applications like controlled drug delivery. sigmaaldrich.comchemicalbook.com The introduction of the piperidine (B6355638) moiety can disrupt polymer chain packing, leading to increased flexibility, while the amine group can form strong interactions, such as hydrogen bonds, contributing to improved strength and cohesion within the material.

Table 1: Influence of this compound on Polymer Properties

| Isomer | Application Area | Observed Property Enhancement |

|---|---|---|

| 2-(Aminomethyl)piperidine | Polymer Additive | Increased flexibility and strength in high-performance materials. chemimpex.com |

| 3-(Aminomethyl)piperidine | Polymer Building Block | Improved durability and performance. chemimpex.com |

Role in Catalytic Processes

In the realm of chemical synthesis, this compound and its derivatives play a crucial role, particularly as catalysts or as ligands for metal-based catalysts. Their ability to influence the stereochemical outcome of a reaction and to coordinate with metal centers makes them indispensable tools in modern catalysis.

Chiral N-heterocycles, including piperidines, are recognized as privileged structural motifs in chemistry. nih.gov The development of efficient methods for the asymmetric synthesis of chiral piperidine derivatives is a significant area of research. nih.govrsc.org These chiral this compound derivatives are subsequently used as organocatalysts or as components of more complex catalytic systems. Their stereochemical information is transferred during the catalytic cycle to produce enantiomerically enriched products. For example, an efficient asymmetric synthesis of substituted piperidines has been reported through an exocyclic chirality-induced condensation reaction, achieving high yields and excellent enantiomeric excess (ee > 95%). rsc.orgresearchgate.net These synthesized chiral piperidines have the potential to be derivatized into new dual-functional organocatalysts, such as thiourea (B124793) catalysts. rsc.orgresearchgate.net

Table 2: Research Highlights in Asymmetric Synthesis of Chiral Piperidines

| Synthesis Strategy | Key Features | Potential Application |

|---|---|---|

| Exocyclic Chirality Induced Condensation | Enantiopure piperidines in high yields (up to 92%) and high ee (>95%). rsc.orgresearchgate.net | Development of new amine-based dual functional organocatalysts. rsc.orgresearchgate.net |

| Copper-Catalyzed Cyclizative Aminoboration | Synthesis of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov | Access to pharmaceutically important chiral N-heterocycles. nih.gov |

The amine and piperidine nitrogen atoms in this compound can act as donor sites, allowing the molecule to function as a ligand that coordinates with transition metals. chemimpex.com This property is exploited in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound-derived ligands can modify the steric and electronic environment of a metal center, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov In heterogeneous catalysis, where the catalyst is in a different phase, these ligands can be used to modify the surface of solid supports, creating specific active sites that can enhance reaction rates and selectivity. rsc.org The versatility of this compound as a ligand precursor contributes to its utility across a broad spectrum of catalytic applications. chemimpex.com

Reductive amination is a cornerstone reaction in organic synthesis for producing amines from carbonyl compounds. rsc.org this compound itself can be synthesized via this method. Studies have shown that the high-temperature catalytic reductive amination of 2-hydroxy-1,6-hexanedial can produce 2-aminomethylpiperidine, among other heterocyclic bases. rsc.org This process typically involves a catalyst and a reducing agent, often molecular hydrogen. rsc.orgnih.gov The development of efficient catalysts, including those based on earth-abundant metals like cobalt, for reductive amination is an active area of research, aiming for reactions under milder conditions. nih.gov These studies are crucial for the sustainable and cost-effective production of this compound and other valuable amines. rsc.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(Aminomethyl)piperidine |

| 3-(Aminomethyl)piperidine |

| 4-(Aminomethyl)piperidine |

| 2-ethylthis compound |

| 2-hydroxy-1,6-hexanedial |

| 2-hydroxymethylpiperidine |

| Ammonia (B1221849) |

| Hydrogen |

| Poly(amido amine)s |

Optoelectronic Material Applications Derived from this compound

This compound derivatives have emerged as significant components in the research and development of advanced optoelectronic materials, particularly in the field of two-dimensional (2D) hybrid perovskites. These compounds, specifically 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP), have been utilized as large organic spacer cations in the fabrication of Dion-Jacobson (DJ) phase perovskites. This structural role allows for the creation of layered materials with tunable physical properties and enhanced stability, which are crucial for applications in solar cells and other optoelectronic devices. nih.gov

The investigation into this compound-based perovskites has revealed that the isomeric position of the aminomethyl group on the piperidine ring significantly influences the structural and, consequently, the optoelectronic properties of the resulting materials. nih.gov Research has demonstrated that the use of these spacer cations leads to the formation of 2D perovskites with unique layered structures where the inorganic layers are stacked directly on top of each other. nih.gov

Detailed Research Findings in Perovskite Solar Cells

In a notable study, two series of hybrid 2D lead iodide perovskites with the general formula A'An-1PbnI3n+1 were synthesized, where A' is either 3AMP or 4AMP, and A is methylammonium (B1206745) (MA). nih.gov A key finding was that the choice between the 3AMP and 4AMP isomers led to a systematic shift in the material's band gap. The 3AMP series of perovskites consistently exhibited smaller band gaps compared to the 4AMP series. nih.gov This difference is attributed to the indirect but strong influence of the organic cation's structure on the inorganic framework. nih.gov

The performance of these materials as light absorbers in photovoltaic devices was also evaluated. The solar cell incorporating (3AMP)(MA)3Pb4I13 demonstrated a superior power conversion efficiency (PCE) of 7.32%, which was significantly higher than that of the device using its 4AMP counterpart. nih.gov

Further research into lead-free perovskite alternatives has also utilized this compound derivatives. Dion-Jacobson tin-based perovskite single crystals, namely 3AMPSnI4 and 4AMPSnI4, were synthesized. researchgate.net Structural analysis of these compounds indicated that a higher degree of octahedral distortion in the crystal structure results in a higher absorption edge. researchgate.net

The following table summarizes the performance of photovoltaic devices fabricated using this compound-based perovskites.

| Perovskite Composition | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| (3AMP)(MA)3Pb4I13 | 7.32% | nih.gov |

| (4AMP)(MA)3Pb4I13 | Lower than 3AMP counterpart | nih.gov |

Optical Properties of this compound-Based Perovskites

The optical properties of these 2D perovskites are intricately linked to their structural characteristics, which are defined by the this compound spacer cation. The band gap, a critical parameter for optoelectronic applications, is finely tunable based on the choice of the 3AMP or 4AMP isomer. nih.gov

Density Functional Theory (DFT) calculations have supported experimental findings, confirming that the structural distortions induced by the organic cation are the primary cause of the observed shifts in the band gap. nih.gov In lead-free tin-based systems, these structural differences also have a pronounced effect on the optical properties. researchgate.net